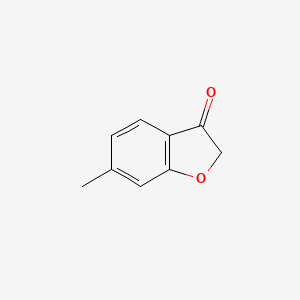6-methylbenzofuran-3(2H)-one
CAS No.: 20895-41-4
Cat. No.: VC3715862
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20895-41-4 |
|---|---|
| Molecular Formula | C9H8O2 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 6-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 |
| Standard InChI Key | VHAUANQYMZUJPS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)CO2 |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CO2 |
Introduction
Chemical Identity and Classification
6-Methylbenzofuran-3(2H)-one, identified by CAS Registry Number 20895-41-4, belongs to the benzofuranone class of heterocyclic compounds. The molecule features a benzene ring fused with a furan ring containing a ketone functionality at the 3-position and a methyl substituent at the 6-position of the benzene portion. This structural arrangement contributes to its unique chemical reactivity and potential biological activities .
Nomenclature and Synonyms
Physical and Chemical Properties
Structural Parameters and Molecular Identifiers
The precise structural parameters of 6-methylbenzofuran-3(2H)-one are crucial for understanding its reactivity, biochemical interactions, and spectroscopic characteristics. Table 2.1 presents the fundamental molecular identifiers for this compound.
Table 2.1: Molecular Identifiers of 6-Methylbenzofuran-3(2H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.052429 g/mol |
| InChI | InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 |
| InChIKey | VHAUANQYMZUJPS-UHFFFAOYSA-N |
| SMILES | c12c(OCC2=O)cc(cc1)C |
| CAS Registry Number | 20895-41-4 |
The structural representation through standardized chemical identifiers such as InChI and SMILES enables precise communication of the compound's molecular architecture across different chemical databases and research platforms .
Chemical Structure and Reactivity
The 6-methylbenzofuran-3(2H)-one structure consists of a benzene ring fused with a five-membered heterocyclic furanone ring containing an oxygen atom. The methyl group at the 6-position introduces additional electron density to the aromatic system, potentially affecting the electronic distribution and reactivity of the molecule. The ketone functionality at the 3-position represents a reactive center that can participate in various chemical transformations, including nucleophilic additions, reductions, and condensation reactions.
Synthetic Methodologies
Traditional Synthetic Approaches
The classical synthesis of benzofuranones, including 6-methylbenzofuran-3(2H)-one, typically involves a multi-step process. The conventional approach often includes:
-
Preparation of appropriate 2-hydroxybenzoate derivatives
-
Introduction of a methyl substituent at the desired position
-
Cyclization to form the benzofuran ring system
-
Functional group transformations to establish the ketone moiety
These traditional methods, while effective, often require extended reaction times, elevated temperatures, and may yield moderate product quantities .
Modern Synthetic Developments: Microwave-Assisted Synthesis
Recent advances in synthetic methodology have introduced more efficient approaches for preparing benzofuranone derivatives. A notable development in this area is microwave-assisted synthesis, which offers significant advantages in terms of reaction time, energy efficiency, and potentially improved yields.
According to research by Hu et al. (2019), a microwave-assisted method for synthesizing benzofuran-3(2H)-ones has been developed through extensive optimization of reaction parameters. This methodology involves the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives under controlled microwave irradiation conditions .
Table 3.1: Optimized Conditions for Microwave-Assisted Synthesis of Benzofuranones
| Parameter | Optimized Condition |
|---|---|
| Temperature | 150°C |
| Reaction Duration | 30 minutes |
| Microwave Power | 300 W |
| Catalyst | K₂CO₃ (0.75 mmol) |
| Solvent System | DMF (1.0 mL)/MeOH (0.5 mL) |
| Typical Yields | 43-58% |
The microwave-assisted method represents a significant improvement over conventional approaches, reducing reaction times from hours to minutes while maintaining acceptable product yields. This synthetic strategy could potentially be adapted for the preparation of 6-methylbenzofuran-3(2H)-one by incorporating appropriate precursors containing the methyl substituent at the 6-position .
Alternative Synthesis Route: Cyclization of Hydroxyphenyl Ethanones
An alternative synthetic approach for benzofuranones involves the cyclization of substituted 2-chloro-1-(trihydroxyphenyl)ethanones in the presence of bases such as sodium acetate. For example, 4,6-dihydroxy-3(2H)-benzofuranone has been synthesized through the reaction of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone with sodium acetate in methanol under reflux conditions, achieving yields of approximately 86% .
While this specific procedure focuses on hydroxylated derivatives, the methodology could potentially be adapted for the synthesis of 6-methylbenzofuran-3(2H)-one by employing appropriately substituted starting materials containing the methyl group at the desired position.
Current Research Status and Future Perspectives
Research Gaps and Challenges
Despite the potential importance of 6-methylbenzofuran-3(2H)-one in medicinal chemistry and organic synthesis, detailed studies specifically focusing on this compound appear limited in the current literature. Most research has concentrated on either the broader benzofuran class or specific derivatives with additional functional groups.
Key research gaps include:
-
Comprehensive physical and spectroscopic characterization
-
Detailed investigation of chemical reactivity and transformation pathways
-
Systematic biological screening against diverse targets
-
Structure-based design of optimized derivatives with enhanced biological activities
Future Research Directions
Several promising research avenues for 6-methylbenzofuran-3(2H)-one warrant exploration:
-
Development of more efficient and sustainable synthetic routes, potentially building upon microwave-assisted methodologies
-
Comprehensive evaluation of antimicrobial, antifungal, and anticancer activities
-
Investigation of potential enzyme inhibitory properties, especially against bacterial virulence factors
-
Structure-activity relationship studies through the synthesis and biological evaluation of derivative libraries
-
Computational studies to predict potential biological targets and binding interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume